N-cyclopentyl-N'-cyclopropylurea
Description
N-cyclopentyl-N'-cyclopropylurea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a cyclopropyl group to the other. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
1-cyclopentyl-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-8-5-6-8)10-7-3-1-2-4-7/h7-8H,1-6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPCAYJJBOGCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-cyclopropylurea typically involves the reaction of cyclopentylamine with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:
Cyclopentylamine+Cyclopropyl isocyanate→N-cyclopentyl-N’-cyclopropylurea
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-cyclopropylurea may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced urea derivatives.
Substitution: The compound can participate in substitution reactions where one of the groups attached to the urea moiety is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-cyclopentyl-N’-cyclopropylurea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-N’-cyclopropylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Structural Analysis
- Substituent Effects: Cyclopentyl vs. Cyclopropyl: Cyclopentyl groups (as in pencycuron) enhance lipophilicity and stability due to their larger, less strained structure compared to cyclopropyl groups. Aromatic vs. Aliphatic Substituents: Pencycuron’s 4-chlorophenyl and phenyl groups likely contribute to its fungicidal activity by enabling π-π interactions with biological targets. In contrast, purely aliphatic substituents (e.g., cyclopropyl, propyl) may reduce toxicity or environmental persistence .
Functional and Application Differences
- Agrochemicals : Pencycuron is a commercial fungicide, highlighting the role of chlorinated aromatic groups in agrochemical efficacy. This compound, lacking such groups, may have distinct biological activity or lower environmental impact .
- Pharmaceutical Potential: The oxazolylmethyl-substituted urea () suggests cyclopropyl groups in drug design for modulating pharmacokinetics, such as metabolic stability or blood-brain barrier penetration.
Physicochemical Properties
- Molecular Weight and Solubility : Smaller derivatives like N'-cyclopropyl-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]urea (209.24 g/mol) may exhibit better aqueous solubility than bulkier compounds like pencycuron (381.88 g/mol), impacting bioavailability .
- Melting Points : Ureas with aromatic substituents (e.g., pencycuron) typically have higher melting points due to crystallinity, whereas aliphatic derivatives may be liquids or low-melting solids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
